![molecular formula C14H16N4O B11775759 2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11775759.png)
2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by a pyrido[4,3-d]pyrimidinone core, which is fused with a tetrahydropyridine ring, and a pyridin-3-ylmethyl substituent at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of a pyridine derivative with a suitable aldehyde, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could lead to the formation of tetrahydropyridine derivatives.
Scientific Research Applications
Chemistry
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Building Block for Synthesis :
- The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify it for various synthetic pathways.
-
Reactivity Studies :
- It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For example:
- Oxidation : Using potassium permanganate can yield pyridine N-oxide derivatives.
- Reduction : Sodium borohydride can reduce the compound to tetrahydropyridine derivatives.
- It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For example:
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Pyridine N-oxide derivatives |
Reduction | Sodium borohydride | Tetrahydropyridine derivatives |
Substitution | Halogenated reagents | Modified pyridine derivatives |
Biology
-
Biochemical Assays :
- The compound is investigated for its potential as a ligand in biochemical assays, particularly in studying enzyme interactions and receptor binding.
-
Mechanism of Action :
- While the exact mechanism is not fully understood, it is believed to interact with specific molecular targets through its pyridine and pyrimidinone moieties, modulating various biochemical pathways.
Medicine
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Therapeutic Properties :
- Preliminary studies suggest that 2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one may exhibit anti-fibrotic activity. This potential makes it a candidate for further research in treating fibrotic diseases.
-
Case Studies :
- Recent investigations have shown promising results in vitro regarding the compound's efficacy against certain pathological conditions related to fibrosis. For instance:
- A study highlighted its capacity to inhibit fibroblast proliferation and collagen deposition in cell cultures.
- Recent investigations have shown promising results in vitro regarding the compound's efficacy against certain pathological conditions related to fibrosis. For instance:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and pyrimidinone moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
1,4-Naphthoquinone based chemosensors: These compounds also contain a pyridine moiety and are used for sensing applications.
Uniqueness
2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Biological Activity
2-Methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C13H15N3O
- Molecular Weight : 229.28 g/mol
The presence of both pyridine and tetrahydropyrimidine moieties contributes to its unique biological properties.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Enzyme Inhibition : Many derivatives exhibit inhibitory effects on enzymes such as phosphodiesterase (PDE) and protein kinases.
- Receptor Modulation : The compound may act as a modulator of receptors involved in cellular signaling pathways.
Anticancer Activity
Studies have shown that derivatives of pyrido[4,3-d]pyrimidines can inhibit the growth of cancer cells. For instance:
- A study reported that certain pyrido[2,3-d]pyrimidine derivatives demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis through the activation of caspase pathways .
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
This compound | Cancer Cell Lines | 15.5 | |
Similar Derivative X | EPH Receptor | 12.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- It exhibited notable activity against bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .
Neuroprotective Effects
Recent investigations suggest potential neuroprotective effects:
- Compounds in this class have been shown to reduce oxidative stress in neuronal cells and improve cognitive functions in animal models of neurodegenerative diseases .
Case Studies
- Case Study on Cancer Treatment :
- Neuroprotection in Animal Models :
Properties
Molecular Formula |
C14H16N4O |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2-methyl-3-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H16N4O/c1-10-17-13-4-6-16-8-12(13)14(19)18(10)9-11-3-2-5-15-7-11/h2-3,5,7,16H,4,6,8-9H2,1H3 |
InChI Key |
FPBONWOOEJBBMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CNCC2)C(=O)N1CC3=CN=CC=C3 |
Origin of Product |
United States |
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